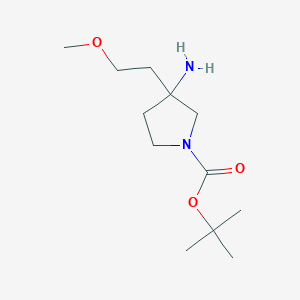
3,6-二氯-4-环丁基哒嗪
描述
科学研究应用
环金属化和金属配合物形成
3,6-二氯-4-环丁基哒嗪已在环金属化的背景下得到研究,环金属化是一个环状分子形成金属配合物的一个过程。研究揭示了用钯和铂进行环金属化时相反的行为。在乙酸钯中,发生顺序环金属化,导致单环钯化和双环钯化物种。然而,对于四氯合铂酸钾,仅观察到双环铂化,表明这些金属之间有不同的活化机制 (Slater 等人,2001)。
光谱分析和分子结构
3,6-二氯-4-环丁基哒嗪及相关分子的振动光谱分析已使用 FT-IR 和 FT-拉曼光谱技术进行。密度泛函理论 (DFT) 用于了解分子结构和振动光谱。这项研究对于理解此类化合物的分子行为和性质至关重要 (Prabavathi 等人,2015)。
抗炎特性
3,6-二氯-4-环丁基哒嗪的三嗪噻唑烷酮衍生物显示出显着的抗炎活性。这些通过环缩合反应制备的化合物对炎性标志物(如 TNF-α 和 IL-6)表现出不同程度的抑制作用。分子对接和药效团建模研究已进行以了解潜在机制 (Shinde 等人,2019)。
晶体工程和分子间相互作用
使用 3,6-二氯-4-环丁基哒嗪及其类似物进行晶体工程的研究已导致合成具有不同氧化态和氢键模式的新型化合物。该领域探索具有特定性质和在化学各个领域潜在应用的复杂结构的形成 (Kabir 等人,2003)。
环转化中的 ANRORC 机制
涉及开环和闭环的 ANRORC 机制已在涉及 3,6-二氯-4-环丁基哒嗪的反应中得到研究。这项研究有助于理解杂环化学中的化学反应和转化,这对于合成具有潜在应用的新化合物至关重要 (Rykowski 等人,2000)。
光物理学和电化学
涉及哒嗪衍生物(包括 3,6-二氯-4-环丁基哒嗪)的环金属化铂 (II) 炔基配合物的研究已经深入了解了它们的结构、电化学和光物理性质。此类研究在材料科学和光物理学中至关重要,尤其是在设计新型发光材料和研究电子转移过程方面 (Schneider 等人,2009)。
属性
IUPAC Name |
3,6-dichloro-4-cyclobutylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-6(5-2-1-3-5)8(10)12-11-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXGEUPWBHWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


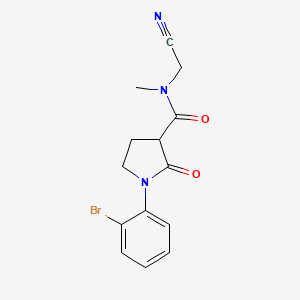
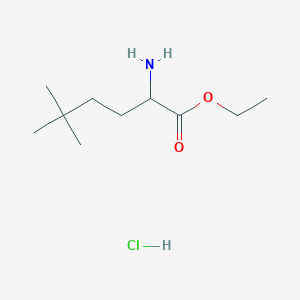
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)
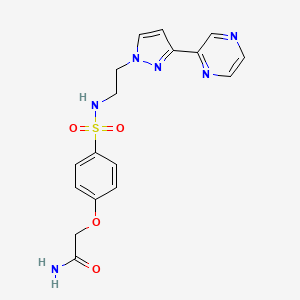
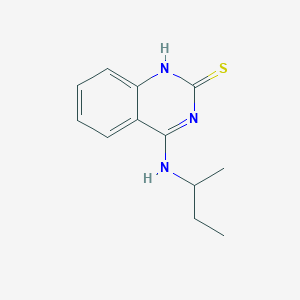
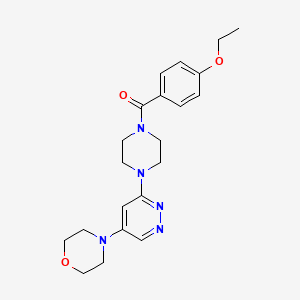
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

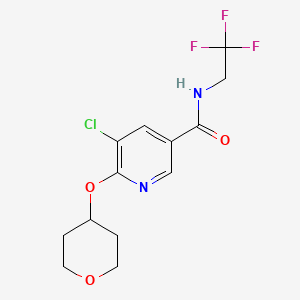
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)
